molecular formula C15H17N5O2 B2984432 N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide CAS No. 2034524-55-3

N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide

Cat. No. B2984432
CAS RN: 2034524-55-3
M. Wt: 299.334
InChI Key: NYABZUPNCANILS-UHFFFAOYSA-N
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Description

“N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)acetamide” is a complex organic compound that contains several functional groups and rings, including a phenyl ring, a 1,2,3-triazole ring, and an azetidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,3-triazole ring could be formed using a copper-catalyzed azide-alkyne cycloaddition . The azetidine ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The azetidine is a four-membered ring containing one nitrogen atom and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups provides many possibilities for reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Antibacterial Activity and Synthesis of β-Lactam Antibiotics

  • Antibacterial Agents Synthesis : A study outlined the synthesis and evaluation of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents. The compounds displayed moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. QSAR studies indicated that the hydrophobicity or steric bulk character of substituents at specific positions contributed positively to the activity (Desai et al., 2008).
  • Key Intermediate for β-Lactam Antibiotics : Research into the practical synthesis of key intermediates for β-lactam antibiotics production demonstrated the significance of azetidin-2-ones. This work has implications for developing novel antibiotics to combat resistant bacterial strains (Cainelli et al., 1998).

Novel Oxazolidinone Antibacterial Agents

  • Oxazolidinones as Antimicrobial Agents : Oxazolidinones, a new class of antimicrobial agents, have been shown to possess a unique mechanism for bacterial protein synthesis inhibition. Novel oxazolidinone analogs, such as U-100592 and U-100766, demonstrated significant antibacterial activities against clinically important pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, without evidence of cross-resistance (Zurenko et al., 1996).

Synthesis and Activity of Azetidinones

  • Synthesis of Monocyclic β-Lactams : A series of N-thiazole, 3-phenyl, 4-substituted phenyl azetidine-2-ones demonstrated antibacterial activity against various microorganisms. This research provides insights into the structure-activity relationship of monocyclic β-lactams, emphasizing the potential of these compounds as antibacterial agents (Parvez et al., 2010).

Anticancer Activity

  • Anticancer Potential : Thiazolidin-4-one derivatives, including 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides, have been synthesized and evaluated for their anticancer activity. The compounds showed potent and selective cytotoxic effects against leukemia cell lines, illustrating the therapeutic potential of these compounds in cancer treatment (Horishny et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in medicine or materials science .

properties

IUPAC Name

N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11(21)16-7-15(22)19-8-13(9-19)20-10-14(17-18-20)12-5-3-2-4-6-12/h2-6,10,13H,7-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYABZUPNCANILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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